Glycosolone

Übersicht

Beschreibung

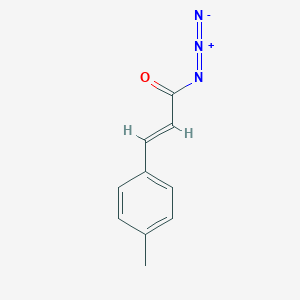

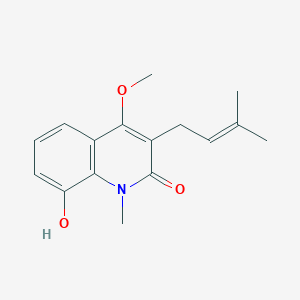

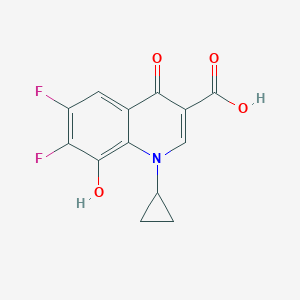

Glycosolone is a chemical compound with the molecular formula C16H19NO3 . It is an alkaloid that can be found in Glycosmis pentaphylla .

Molecular Structure Analysis

The molecular structure of Glycosolone involves a variety of techniques for structural characterization of glycans, including composition, linkage, and attachment to aglycones . Glycans can carry much more finely tuned information than other biomolecules .

Physical And Chemical Properties Analysis

Glycosolone has a molecular weight of 273.33 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Glycosolone: has been identified as a compound with potential biomedical applications due to its structural similarity to other glycosyl compounds. These compounds are known for their diverse pharmaceutical properties and biological activities, which include antimicrobial, anti-inflammatory, and anticancer effects. The enzymatic synthesis of glycosyl compounds like Glycosolone is particularly advantageous in the biomedical field due to the high specificity and mild reaction conditions, which preserve the bioactivity of the compounds .

Food Industry

In the food industry, glycosyl compounds are utilized for their functional properties such as sweetness, stability, and as health supplements. Glycosolone, being a glycosyl compound, could be used to enhance the nutritional value of food products. Enzymatic methods for synthesizing such compounds are preferred over chemical methods as they are more environmentally friendly and can be tailored to produce specific flavors or nutritional profiles .

Cosmetics and Personal Care

Glycosolone may find applications in the cosmetics industry due to its potential skin-conditioning properties. Glycosyl compounds are often used in cosmetic formulations for their moisturizing and skin-protective benefits. The enzymatic synthesis of these compounds allows for the creation of stable and safe ingredients suitable for personal care products .

Pharmaceutical Properties

The pharmaceutical properties of Glycosolone, such as its potential therapeutic effects, are of significant interest. Glycosyl compounds can exhibit various biological activities that make them suitable for drug development. Glycosolone’s structure suggests it may have applications in creating new medications or enhancing the properties of existing ones .

Biological Activities

Glycosolone’s biological activities could be leveraged in scientific research for developing new therapies. Similar glycosyl compounds have shown a range of biological activities, including antiviral, antibacterial, and antitumor effects. Understanding Glycosolone’s specific activities could lead to breakthroughs in treating various diseases .

Enzymatic Synthesis Methods

The enzymatic synthesis of Glycosolone is a critical area of research. Enzymes offer a highly selective and efficient means of producing glycosyl compounds. Research into the enzymes and methods used for the synthesis of Glycosolone could improve yields and lead to more cost-effective production processes, which is vital for its application across various industries .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-hydroxy-4-methoxy-1-methyl-3-(3-methylbut-2-enyl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10(2)8-9-12-15(20-4)11-6-5-7-13(18)14(11)17(3)16(12)19/h5-8,18H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMGLVFFJUCSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=CC=C2)O)N(C1=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218104 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycosolone | |

CAS RN |

67879-81-6 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

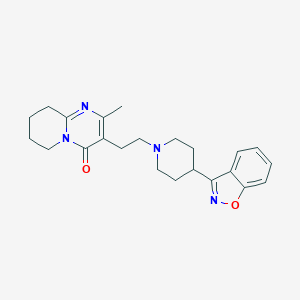

Q1: How does Glycosolone compare to other compounds tested in terms of its toxicity to mosquito larvae?

A1: The study found that Glycosolone, an alkaloid found in Glycosmis pentaphylla, exhibits some toxicity towards Culex quinquefasciatus mosquito larvae []. While the exact mechanism of action wasn't determined in this particular study, its toxicity is noted to be less potent than Piperine, another alkaloid tested, which was extracted from Piper nigrum []. Interestingly, the study also found that monohydroxy derivatives of related compounds Glycozoline and Glycozolidine (also found in Glycosmis pentaphylla) demonstrated toxicity levels comparable to Mahanimbine, another known larvicidal compound []. This suggests that modifications to the Glycosolone structure could potentially increase its larvicidal activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

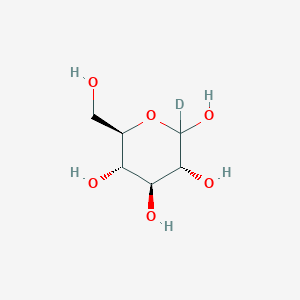

![D-[1,2-13C2]glucose](/img/structure/B118848.png)

![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)